
N-Oleoyl-L-Serine
Overview
Description
N-Oleoyl-L-Serine is a lipid modulator and an endogenous N-acyl amide. It is a derivative of L-serine, formed by the formal condensation of the carboxy group of oleic acid with the amino group of L-serine . This compound has garnered significant interest due to its role in bone remodeling and its potential therapeutic applications, particularly in the treatment of osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl-L-Serine can be synthesized through the reaction of oleic acid with L-serine. The process involves the activation of the carboxy group of oleic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, solvent choice, and purification techniques, would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Oleoyl-L-Serine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the serine moiety can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Acid chlorides or anhydrides for esterification reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Ester or ether derivatives of this compound.
Scientific Research Applications
N-Oleoyl-L-Serine has several scientific research applications:
Chemistry: Used as a model compound to study lipid-amino acid conjugates and their chemical properties.
Mechanism of Action
N-Oleoyl-L-Serine exerts its effects primarily through the activation of Gi-protein-coupled receptors and the Erk1/2 signaling pathway . It promotes osteoclast apoptosis by inhibiting Erk1/2 phosphorylation and receptor activator of nuclear-κB ligand (RANKL) expression in bone marrow stromal cells and osteoblasts . This dual action of promoting bone formation and inhibiting bone resorption makes it a promising candidate for osteoporosis treatment.
Comparison with Similar Compounds
N-Oleoyl Ethanolamide: Another N-acyl amide with similar lipid-modulating properties.
N-Stearoyl Ethanolamide: A saturated fatty acid amide with bone remodeling activity.
N-Arachidonoyl Serine: An endocannabinoid-like molecule with neuroprotective properties.
Uniqueness: N-Oleoyl-L-Serine is unique due to its specific role in bone remodeling and its dual action of promoting osteoblast proliferation while inducing osteoclast apoptosis . This sets it apart from other N-acyl amides, which may not exhibit the same level of activity in bone tissue.
Biological Activity
N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide derived from oleic acid and L-serine. This compound has garnered attention due to its diverse biological activities, particularly in the context of bone remodeling, immunology, and metabolic regulation. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
This compound is known to interact with various signaling pathways that regulate cellular functions. Its primary mechanisms include:
- Bone Remodeling : OS has been shown to stimulate osteoblast proliferation and enhance bone formation. It activates the Gi protein pathway, leading to increased osteoblast activity and bone mass .
- Inflammation Modulation : OS exhibits anti-inflammatory properties by influencing cytokine production and immune cell activation. It can modulate the NF-κB pathway, which plays a critical role in inflammatory responses .
- Metabolic Regulation : The compound also impacts lipid metabolism, potentially serving as a lipid regulator in metabolic disorders .
2. Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Osteogenic Effects
A study conducted on osteoblast-like cells demonstrated that treatment with this compound significantly increased cell proliferation and mineralization compared to control groups. The study highlighted the potential of OS as a therapeutic agent for osteoporosis .
Case Study 2: Anti-inflammatory Properties
Research involving macrophages showed that this compound treatment led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing chronic inflammatory conditions .
Case Study 3: Metabolic Implications
A pharmacological study indicated that OS can influence lipid profiles by modulating fatty acid synthesis pathways. This activity positions it as a candidate for further exploration in metabolic syndrome treatments .
4. Conclusion
This compound is a multifunctional compound with significant biological activities that could have therapeutic implications in various fields, including orthopedics, immunology, and metabolic health. Its ability to modulate key signaling pathways underscores its potential as a novel therapeutic agent.
Further research is warranted to fully elucidate its mechanisms of action and explore its applications in clinical settings.
Q & A
Basic Research Questions
Q. How can N-Oleoyl-L-Serine be identified and quantified in biological samples?
- Methodology : Reverse-phase HPLC coupled with triple-quadrupole mass spectrometry (MS) is the gold standard for detecting this compound. Chiral HPLC is required to distinguish between its D- and L-serine enantiomers, as they exhibit distinct elution profiles (~8 min for D-serine vs. ~46 min for L-serine) . Negative ionization mass spectrometry (m/z 368.3) confirms its presence in bone extracts via comparison with synthetic standards.
Q. What is the endogenous role of this compound in bone metabolism?
- Key Findings : this compound is an endogenous lipid regulator of bone remodeling. It stimulates osteoclast apoptosis while modulating osteoblast activity, balancing bone resorption and formation. Its natural occurrence in trabecular bone (e.g., mouse models) suggests a physiological role in maintaining bone mass .
Q. What experimental models are suitable for studying this compound’s bioactivity?
- Approach : Primary osteoclast and osteoblast cultures are used to assess its apoptotic and proliferative effects, respectively. In vivo rodent models (e.g., osteoporosis-induced mice) validate its systemic impact on bone density. Dose-response experiments (typically 1–50 µM) are critical to establish therapeutic windows .
Advanced Research Questions
Q. How does this compound reconcile its dual role in promoting osteoclast apoptosis and osteoblast proliferation?
- Mechanistic Insight : this compound inhibits Erk1/2 phosphorylation in osteoclast precursors, suppressing RANKL-induced differentiation and inducing apoptosis. Conversely, it activates alternative signaling pathways (e.g., PI3K/Akt) in osteoblasts to enhance proliferation. This dichotomy highlights tissue-specific signaling cascades .
- Data Contradiction Note : While pro-osteoblast effects are observed in vitro, in vivo studies must account for systemic factors (e.g., cross-talk between bone cells and immune mediators) that may attenuate or amplify these effects.
Q. What are the challenges in isolating this compound from complex biological matrices?
- Technical Hurdles : Co-elution with structurally similar lipids (e.g., other N-acyl amides) necessitates high-resolution MS/MS fragmentation. Chiral separation adds complexity, requiring specialized columns and extended run times. Pre-purification steps (e.g., solid-phase extraction) improve sensitivity but risk analyte loss .
Q. How do structural modifications (e.g., acyl chain length, serine stereochemistry) affect this compound’s bioactivity?
- Structure-Activity Relationship (SAR) : The oleoyl moiety (C18:1) is critical for binding to lipid receptors (e.g., GPR55). D-serine analogs show reduced activity, underscoring stereospecificity. Shorter acyl chains (e.g., C16:0) diminish pro-apoptotic effects in osteoclasts by ~70%, as shown in SAR assays .
Q. What are the limitations of current in vitro assays for studying this compound’s effects?
- Critical Analysis :
- Osteoclast Apoptosis Assays : Often fail to replicate the bone microenvironment’s mechanical and biochemical cues (e.g., shear stress, pH gradients).
- Osteoblast Proliferation Tests : May overestimate efficacy due to serum-derived lipid interference. Serum-free conditions or lipid-depleted media are recommended for specificity .
Q. Methodological Best Practices
- Preclinical Reporting : Adhere to NIH guidelines for experimental rigor (e.g., blinding, sample-size calculations). Include negative controls (e.g., non-acylated serine) to confirm target specificity .
- Data Interpretation : Use multivariate analysis to disentangle this compound’s effects from endogenous lipid fluctuations in bone extracts .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKGXAMSZIDKF-VJIACCKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107743-37-3 | |
Record name | N-Oleoyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-OLEOYL-L-SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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